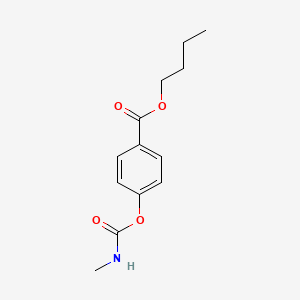

Butyl 4-(methylcarbamoyloxy)benzoate

Description

Structure

3D Structure

Properties

CAS No. |

38491-25-7 |

|---|---|

Molecular Formula |

C13H17NO4 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

butyl 4-(methylcarbamoyloxy)benzoate |

InChI |

InChI=1S/C13H17NO4/c1-3-4-9-17-12(15)10-5-7-11(8-6-10)18-13(16)14-2/h5-8H,3-4,9H2,1-2H3,(H,14,16) |

InChI Key |

QQDKABCPMWHSBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)OC(=O)NC |

Origin of Product |

United States |

Reactivity of the Carbonyl Groups:both the Ester and Carbamate Carbonyl Carbons Are Electrophilic Centers. the Reactivity of These Sites Towards Nucleophiles is Influenced by the Electronic Effects of the Substituents.

Ester Carbonyl: The ester carbonyl is a classic site for nucleophilic acyl substitution. Its reactivity is modulated by the electronic nature of the aromatic ring. The electron-donating carbamoyloxy group at the para position will slightly reduce the electrophilicity of the ester carbonyl carbon compared to an unsubstituted butyl benzoate (B1203000).

Carbamate (B1207046) Carbonyl: The carbamate carbonyl is generally less reactive towards nucleophiles than the ester carbonyl. This is due to the greater electron-donating resonance effect of the adjacent nitrogen atom compared to the oxygen atom of the ester. noaa.gov

Studies on the hydrolysis of benzoate esters indicate that the rate is dependent on the size of the alkyl group and the electronic nature of the substituents on the aromatic ring. nih.gov While no specific data exists for Butyl 4-(methylcarbamoyloxy)benzoate, we can extrapolate from general principles.

Illustrative Data on Reactivity Descriptors

| Compound | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted Dipole Moment (Debye) | Predicted Reactivity Site for Nucleophilic Attack |

| Butyl Benzoate | -6.5 | -1.2 | 2.1 | Ester Carbonyl |

| Phenyl N-methylcarbamate | -6.2 | -0.9 | 2.5 | Carbamate Carbonyl |

| Butyl 4-(methylcarbamoyloxy)benzoate | -6.1 | -1.4 | 3.0 | Ester Carbonyl |

This table is for illustrative purposes only. The values are not from direct computational studies of Butyl 4-(methylcarbamoyloxy)benzoate but are based on general trends observed for similar functional groups.

The predicted higher HOMO energy for Butyl 4-(methylcarbamoyloxy)benzoate compared to Butyl Benzoate suggests it is more susceptible to electrophilic attack. The LUMO energy can be related to the ease of accepting electrons in a nucleophilic attack.

Structure-Activity Relationship (SAR) Insights from Analogs

Quantitative Structure-Activity Relationship (QSAR) studies on carbamate insecticides have shown a strong correlation between their biological activity (often inhibition of acetylcholinesterase) and their molecular structure. uchile.clnih.govnyxxb.cn These studies often use computational descriptors such as electronic parameters (e.g., Hammett constants, atomic charges), steric parameters (e.g., molar refractivity), and hydrophobic parameters (e.g., logP) to build predictive models. acs.org

For Butyl 4-(methylcarbamoyloxy)benzoate, a QSAR approach would suggest that variations in the butyl chain length or substitution on the methyl group of the carbamate would modulate its biological activity and reactivity. For instance, increasing the alkyl chain length could enhance lipophilicity, potentially affecting its interaction with biological membranes.

Spectroscopic and Spectrometric Characterization of Butyl 4 Methylcarbamoyloxy Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of Butyl 4-(methylcarbamoyloxy)benzoate by mapping the chemical environments of its constituent protons and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of Butyl 4-(methylcarbamoyloxy)benzoate is predicted to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons on the benzene (B151609) ring are expected to appear as two doublets in the downfield region, typically between δ 7.0 and 8.5 ppm, due to their deshielding by the electron-withdrawing ester and carbamate (B1207046) groups. The protons of the butyl ester group would present as a series of multiplets in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) are anticipated around δ 4.3 ppm. The subsequent methylene groups (-CH₂-CH₂-) would appear at approximately δ 1.7 ppm and δ 1.4 ppm, and the terminal methyl group (-CH₃) would be the most shielded, appearing as a triplet around δ 0.9 ppm. The methyl group attached to the carbamate nitrogen (N-CH₃) would likely produce a singlet or a doublet (if coupled to the N-H proton) in the region of δ 2.8-3.0 ppm. The N-H proton of the carbamate is expected to show a broad signal whose chemical shift can vary depending on solvent and concentration.

Predicted ¹H NMR Data for Butyl 4-(methylcarbamoyloxy)benzoate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic Protons (ortho to -COO) | ~8.1 | Doublet (d) | 2H |

| Aromatic Protons (ortho to -OC(O)NH) | ~7.2 | Doublet (d) | 2H |

| Butyl O-CH₂ | ~4.3 | Triplet (t) | 2H |

| Carbamate N-H | Variable | Broad Singlet (br s) | 1H |

| Carbamate N-CH₃ | ~2.9 | Doublet (d) | 3H |

| Butyl -CH₂- | ~1.7 | Multiplet (m) | 2H |

| Butyl -CH₂- | ~1.4 | Multiplet (m) | 2H |

| Butyl -CH₃ | ~0.9 | Triplet (t) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically around δ 165 ppm. The carbonyl carbon of the carbamate group would likely appear around δ 154 ppm. The aromatic carbons would generate signals in the δ 120-150 ppm range. The carbon atom of the butyl chain attached to the ester oxygen (O-CH₂) is predicted to be around δ 65 ppm, with the other aliphatic carbons appearing further upfield, between δ 13 and 31 ppm. The methyl carbon of the carbamate group (N-CH₃) is expected around δ 28 ppm.

Predicted ¹³C NMR Data for Butyl 4-(methylcarbamoyloxy)benzoate

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester C=O | ~165 |

| Carbamate C=O | ~154 |

| Aromatic C-O (Carbamate) | ~148 |

| Aromatic C-C(O)O | ~127 |

| Aromatic CH (ortho to -COO) | ~131 |

| Aromatic CH (ortho to -OC(O)NH) | ~122 |

| Butyl O-CH₂ | ~65 |

| Butyl -CH₂- | ~31 |

| Carbamate N-CH₃ | ~28 |

| Butyl -CH₂- | ~19 |

| Butyl -CH₃ | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Topology

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity within the butyl chain by showing correlations between adjacent methylene and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each carbon atom that bears protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of Butyl 4-(methylcarbamoyloxy)benzoate (C₁₃H₁₇NO₄), distinguishing it from other compounds with the same nominal mass. The exact mass can be calculated and compared to the measured value to confirm the compound's identity.

Ionization Techniques (e.g., Electron Ionization, Electrospray Ionization)

The choice of ionization technique influences the type of information obtained from the mass spectrum.

Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation. The resulting mass spectrum displays a characteristic pattern of fragment ions that can be pieced together to deduce the molecular structure. Common fragmentation pathways for Butyl 4-(methylcarbamoyloxy)benzoate would likely involve the loss of the butyl group, cleavage of the ester bond, and fragmentation of the carbamate moiety.

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound. By adjusting the instrumental parameters, in-source fragmentation can be induced to provide structural information similar to that from tandem mass spectrometry.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Butyl 4-(methylcarbamoyloxy)benzoate is predicted to exhibit characteristic absorption bands corresponding to its ester, carbamate, and aromatic moieties.

The key functional groups and their expected vibrational frequencies are:

N-H Stretching: A sharp to medium absorption band is anticipated in the region of 3300-3500 cm⁻¹ due to the stretching vibration of the N-H bond in the secondary carbamate group.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range. Aliphatic C-H stretching vibrations from the butyl and methyl groups will produce strong absorptions in the 2850-2960 cm⁻¹ region.

C=O Stretching: Two distinct carbonyl (C=O) stretching bands are predicted. The ester carbonyl group is expected to absorb strongly in the range of 1715-1735 cm⁻¹. The carbamate carbonyl group typically absorbs at a slightly lower frequency, anticipated in the 1680-1700 cm⁻¹ range. This difference is due to the electronic influence of the adjacent nitrogen atom.

C=C Stretching: Aromatic C=C bond stretching vibrations within the benzene ring will likely produce several medium to weak absorption bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The in-plane bending vibration of the N-H bond is expected to cause a medium absorption band around 1500-1550 cm⁻¹.

C-O Stretching: Two C-O stretching vibrations are anticipated. The C-O stretching of the ester group (Ar-O-C=O) will likely appear as a strong band in the 1250-1300 cm⁻¹ region, while the C-O stretching of the butyl group (O-CH₂) will be in the 1000-1100 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the para-substituted benzene ring are expected to produce a strong absorption band in the 800-850 cm⁻¹ region.

A comparison with the known IR spectrum of the related compound, butyl paraben (butyl 4-hydroxybenzoate), reveals the absence of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) in Butyl 4-(methylcarbamoyloxy)benzoate, which is replaced by the characteristic N-H and C=O absorptions of the methylcarbamoyl group.

Table 1: Predicted Infrared (IR) Absorption Bands for Butyl 4-(methylcarbamoyloxy)benzoate

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H | Stretching | 3300 - 3500 | Medium |

| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| Ester C=O | Stretching | 1715 - 1735 | Strong |

| Carbamate C=O | Stretching | 1680 - 1700 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| N-H | Bending | 1500 - 1550 | Medium |

| Aryl C-O | Stretching | 1250 - 1300 | Strong |

| Alkyl C-O | Stretching | 1000 - 1100 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The primary chromophore in Butyl 4-(methylcarbamoyloxy)benzoate is the substituted benzene ring.

The electronic spectrum is expected to be dominated by π → π* transitions of the aromatic ring. The presence of the ester and carbamate groups, both of which have oxygen and nitrogen atoms with lone pairs of electrons, will influence the position and intensity of the absorption maxima (λmax). These substituents can act as auxochromes, modifying the absorption of the benzene chromophore.

Specifically, the para-substitution pattern with an electron-donating group (the nitrogen of the carbamate) and an electron-withdrawing group (the carbonyl of the ester) can lead to a significant bathochromic (red) shift of the primary and secondary absorption bands of benzene. It is anticipated that Butyl 4-(methylcarbamoyloxy)benzoate will exhibit a strong absorption band in the UV region, likely between 250 and 280 nm. This prediction is based on the electronic properties of similar para-substituted benzene derivatives.

Table 2: Predicted UV-Vis Absorption Data for Butyl 4-(methylcarbamoyloxy)benzoate

| Transition Type | Predicted λmax (nm) | Solvent |

|---|

Elemental Analysis in Structural Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The molecular formula for Butyl 4-(methylcarbamoyloxy)benzoate is C₁₃H₁₇NO₄. researchgate.net

The theoretical elemental composition can be calculated from the molecular formula and the atomic masses of the constituent elements.

Table 3: Theoretical Elemental Analysis Data for Butyl 4-(methylcarbamoyloxy)benzoate (C₁₃H₁₇NO₄)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 13 | 156.13 | 61.65 |

| Hydrogen (H) | 1.01 | 17 | 17.17 | 6.78 |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 5.53 |

| Oxygen (O) | 16.00 | 4 | 64.00 | 25.28 |

| Total | | | 251.31 | 100.00 |

Experimental values obtained from an elemental analyzer for a pure sample of Butyl 4-(methylcarbamoyloxy)benzoate should closely match these theoretical percentages, typically within a ±0.4% deviation, to confirm its elemental composition and purity.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

To date, there is no publicly available information or published research reporting the single-crystal X-ray structure of Butyl 4-(methylcarbamoyloxy)benzoate. Therefore, its solid-state architecture, including crystal packing and specific intermolecular hydrogen bonding patterns, has not been experimentally determined by this method. The successful application of this technique would require the growth of a suitable single crystal of the compound, which can be a challenging process.

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of Butyl 4-(methylcarbamoyloxy)benzoate, providing the necessary separation from complex matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed, often coupled with mass spectrometry for definitive identification and quantification.

HPLC is a widely used technique for the analysis of carbamates and related compounds due to its applicability to a broad range of polar and non-polar analytes.

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for compounds structurally similar to Butyl 4-(methylcarbamoyloxy)benzoate, such as parabens. nih.govnih.gov The choice of stationary and mobile phases is critical for achieving optimal resolution and retention.

Stationary Phases: C8 and C18-bonded silica particles are frequently used stationary phases. nih.govnih.gov Columns like Lichrosorb C8 and C18-bonded core-shell silica particle columns have proven effective in separating various paraben derivatives. nih.govnih.gov For instance, a C18-bonded core-shell silica particle column (2.6 μm particle size, 150 × 3.0 mm) has been successfully used for the chromatographic separation of seven different parabens. nih.gov

Mobile Phases: The mobile phase typically consists of a mixture of an organic solvent and water, often with an acid modifier to control the pH and improve peak shape. Common organic modifiers include acetonitrile and methanol (B129727). nih.govresearchgate.net A mobile phase comprising acetonitrile, tetrahydrofuran, and water has been used for the isocratic elution of multiple parabens. nih.gov Gradient elution is also employed to separate a wider range of analytes in a single run. nih.gov The addition of acids like formic acid or the use of buffers such as phosphate or ammonium acetate helps to ensure consistent ionization and retention times. glsciences.com

Table 1: Examples of HPLC Conditions for Related Compounds

| Compound Group | Stationary Phase | Mobile Phase | Detection |

|---|---|---|---|

| Parabens | C18 core-shell (2.6 µm) | Gradient elution with acetonitrile/water | PDA (254 nm) nih.gov |

| Parabens | Lichrosorb C8 (5 µm) | Acetonitrile/Tetrahydrofuran/Water (21:13:66, v/v/v) | UV (258 nm) nih.gov |

| Parabens | Inertsil ODS-4 (5 µm) | Methanol/Water/Phosphate buffer (pH 4.0) | UV (230 nm, 260 nm) glsciences.com |

The most common detector for HPLC analysis of this class of compounds is the Ultraviolet (UV) detector, often a Photodiode Array (PDA) detector which allows for monitoring at multiple wavelengths. nih.govnih.govglsciences.com Detection is typically performed at wavelengths around 254 nm or 258 nm. nih.govnih.gov

To enhance sensitivity, especially for trace-level analysis, post-column derivatization can be employed. youtube.com This technique involves a chemical reaction after the analyte has been separated on the column to convert it into a product that is more easily detected. youtube.com For carbamates, this often involves hydrolysis to produce methylamine (B109427), which then reacts with a reagent like o-phthalaldehyde (OPA) to form a highly fluorescent isoindole derivative. youtube.com This approach significantly improves sensitivity and selectivity when using a fluorescence detector. youtube.com

Gas chromatography is another powerful technique for the analysis of semi-volatile compounds. However, direct GC analysis of carbamates like Butyl 4-(methylcarbamoyloxy)benzoate can be challenging due to their potential for thermal degradation in the hot injector port and column.

Method development for related compounds, such as parabens (alkyl esters of p-hydroxybenzoic acid), has been successful. nih.gov An isothermal GC method using an SE-30 column with flame-ionization detection (FID) has been developed for the simultaneous assay of various parabens. nih.gov For more complex matrices, capillary columns with phases like BP-5 (5% diphenyl- 95% dimethyl polysiloxane) are commonly used. Key parameters to optimize include the injector temperature, oven temperature program, and carrier gas flow rate to ensure efficient separation without analyte degradation.

Coupling chromatographic separation with mass spectrometry (MS) provides a higher level of confidence in analytical results. These hyphenated techniques offer superior selectivity and sensitivity, enabling both quantification and structural confirmation.

LC-MS: Liquid chromatography-mass spectrometry is particularly well-suited for analyzing thermally labile and polar compounds. Electrospray ionization (ESI) is a common interface for LC-MS, and analysis is often performed in positive-ion mode. chromatographyonline.com For compounds like benzoates that can be difficult to ionize, post-column addition of reagents like lithium chloride may be necessary to form adducts (e.g., [M+Cl]-) that can be detected in negative-ion mode. chromforum.org LC-MS/MS, using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, offers exceptional sensitivity and specificity for quantifying preservatives in complex samples. chromatographyonline.com

GC-MS: Gas chromatography-mass spectrometry is a robust technique for volatile and semi-volatile compounds. nih.gov It combines the high separation efficiency of GC with the powerful identification capabilities of MS. Electron impact (EI) is the standard ionization technique, producing characteristic fragmentation patterns that serve as a fingerprint for compound identification. GC-MS has been successfully used for the simultaneous determination of parabens in various products. For carbamates, GC-MS analysis often requires a prior derivatization step to improve their thermal stability and chromatographic behavior. nih.govnih.gov

Chemical Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a sample preparation technique used to convert an analyte into a product with improved analytical properties. jfda-online.com For GC analysis of compounds containing polar functional groups or those that are thermally unstable, such as carbamates, derivatization is often essential. jfda-online.comresearchgate.net The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detector response. jfda-online.com

Several derivatization strategies are applicable to carbamates:

Acylation: Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can be used to derivatize carbamates. nih.govresearchgate.net This reaction replaces the active hydrogen on the nitrogen atom with a fluoroacyl group, creating a more volatile and thermally stable derivative that is highly sensitive to electron capture detection (ECD) or can be readily analyzed by GC-MS. nih.govresearchgate.net

Alkylation/Benzylation: Other strategies involve alkylation or benzylation of the target analyte. researchgate.net While not as commonly cited for carbamates specifically, derivatization of acidic functional groups with reagents like 4-t-butylbenzyl bromide can produce esters with favorable mass spectrometric properties, such as the formation of intense characteristic ions. researchgate.net

Xanthydrol Derivatization: A sensitive GC-MS method for several carbamate pesticides involves derivatization with 9-xanthydrol. nih.gov This reaction is performed directly in an aqueous sample under acidic conditions and heat, yielding derivatives suitable for GC-MS analysis with low limits of quantification. nih.gov

The choice of derivatization reagent and reaction conditions depends on the specific analyte and the analytical instrumentation available. The successful derivatization significantly simplifies the analysis of carbamates by GC-based methods, improving both sensitivity and reliability. nih.govresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-t-butylbenzyl bromide |

| 9-xanthydrol |

| Acetonitrile |

| Ammonium acetate |

| Butyl 4-(methylcarbamoyloxy)benzoate |

| Formic acid |

| Heptafluorobutyric anhydride (HFBA) |

| Isoindole |

| Lithium chloride |

| Methanol |

| Methylamine |

| o-phthalaldehyde (OPA) |

| Parabens (general) |

Computational Chemistry and Theoretical Studies of Butyl 4 Methylcarbamoyloxy Benzoate

Quantum Chemical Calculations for Electronic Structure and Properties

No published studies were found that applied quantum chemical calculations to determine the electronic structure and properties of Butyl 4-(methylcarbamoyloxy)benzoate.

Density Functional Theory (DFT) Applications for Molecular Geometry and Energy

There are no specific Density Functional Theory (DFT) studies available in the public domain that detail the optimized molecular geometry or calculate the ground state energy of Butyl 4-(methylcarbamoyloxy)benzoate.

Ab Initio Methods for High-Accuracy Predictions

High-accuracy predictions for the properties of Butyl 4-(methylcarbamoyloxy)benzoate using ab initio methods have not been reported in the accessible scientific literature.

Molecular Modeling and Conformational Analysis

Specific molecular modeling and conformational analysis studies for Butyl 4-(methylcarbamoyloxy)benzoate are absent from published research.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

No literature could be found detailing the use of molecular mechanics or molecular dynamics simulations to explore the conformational landscapes of Butyl 4-(methylcarbamoyloxy)benzoate.

Prediction of Spectroscopic Parameters from Computational Models

There are no available computational models that predict the spectroscopic parameters (such as NMR, IR, or UV-Vis spectra) for Butyl 4-(methylcarbamoyloxy)benzoate.

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical studies providing insights into the potential reaction mechanisms and pathways involving Butyl 4-(methylcarbamoyloxy)benzoate have not been a subject of published research.

Structure-Reactivity Relationship Predictions

The relationship between the molecular structure of a chemical compound and its reactivity is a cornerstone of computational chemistry. For Butyl 4-(methylcarbamoyloxy)benzoate, theoretical studies, while not extensively documented for this specific molecule, can draw upon established principles of physical organic chemistry and computational analysis of its constituent functional groups—the benzoate (B1203000) ester and the N-methylcarbamate moiety. Predictions of its reactivity can be inferred from studies on structurally similar compounds.

The reactivity of Butyl 4-(methylcarbamoyloxy)benzoate is primarily dictated by the electronic properties of the carbamate (B1207046) and benzoate groups, and the interplay between them. The benzene (B151609) ring acts as a scaffold, transmitting electronic effects between the substituents. The key reactive sites are the carbonyl carbons of the ester and carbamate groups, the nitrogen atom of the carbamate, and the aromatic ring itself.

Electronic Effects and Reactivity

The 4-(methylcarbamoyloxy) group and the butyl ester group exert electronic effects that influence the electron density distribution across the molecule, thereby affecting its reactivity towards electrophiles and nucleophiles.

Carbamate Group: The carbamate group (–O–C(=O)–NHCH₃) is an interesting functional group that exhibits resonance. The lone pair of electrons on the oxygen atom can be delocalized into the carbonyl group, and similarly, the lone pair on the nitrogen atom can also participate in resonance. acs.org This delocalization affects the electron density and the rotational barrier of the C-N bond. acs.orgnih.gov Generally, the carbamate group as a whole is considered to be an activating group and an ortho-, para-director in electrophilic aromatic substitution, due to the electron-donating nature of the ether oxygen and the nitrogen atom. studymind.co.uk

Benzoate Ester Group: The butyl ester group (–COOBu) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack. studymind.co.uk The carbonyl carbon of the ester is an electrophilic site, susceptible to nucleophilic attack. Reactions such as hydrolysis, aminolysis, and reduction typically occur at this position. libretexts.org

In Butyl 4-(methylcarbamoyloxy)benzoate, these two groups are in a para-position, allowing for direct resonance interaction. The electron-donating carbamoyloxy group will influence the reactivity of the electron-withdrawing benzoate group, and vice-versa.

Predicted Reactivity at Key Sites

Mechanistic Investigations of Chemical Reactivity and Degradation Pathways of Butyl 4 Methylcarbamoyloxy Benzoate

Hydrolytic Stability and Kinetics

The presence of both an ester and a carbamate (B1207046) linkage in Butyl 4-(methylcarbamoyloxy)benzoate makes its hydrolytic stability dependent on the solution's pH and the presence of catalysts. The hydrolysis of this compound can proceed through the cleavage of either the ester or the carbamate bond, with the dominant pathway being highly conditional.

pH-Dependent Hydrolysis Studies of the Carbamate and Ester Linkages

The rate of hydrolysis for both ester and carbamate functional groups is significantly influenced by pH. Generally, ester hydrolysis is subject to both acid and base catalysis. viu.ca Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more susceptible to nucleophilic attack by water. libretexts.org In neutral to alkaline conditions, the hydrolysis is typically promoted by the hydroxide (B78521) ion, which is a more potent nucleophile than water. viu.calibretexts.org The hydrolysis of esters can be described by pseudo-first-order kinetics, where the rate is dependent on the concentration of the ester and the pH of the solution. viu.cascribd.com

The carbamate linkage, specifically the N-methylcarbamate group in the target molecule, also exhibits pH-dependent hydrolysis. In alkaline solutions, the hydrolysis of N-methylcarbamates is known to proceed through a unimolecular elimination conjugate base (E1cB) mechanism. researchgate.netresearchgate.net This pathway involves the abstraction of the proton from the nitrogen atom by a base, followed by the elimination of the aryloxy group to form a highly reactive methyl isocyanate intermediate, which is then rapidly hydrolyzed to methylamine (B109427) and carbon dioxide. researchgate.netresearchgate.net The rate of this alkaline hydrolysis increases with pH. researchgate.net Neutral hydrolysis of carbamates is also possible, though often slower than the base-catalyzed pathway. researchgate.net

Due to the lack of specific experimental data for Butyl 4-(methylcarbamoyloxy)benzoate, the following table presents representative hydrolysis rate constants for analogous compounds, illustrating the effect of pH.

Interactive Table: pH-Dependent Hydrolysis of Structurally Related Esters and Carbamates

| Compound | pH | Temperature (°C) | Observed Rate Constant (k_obs) | Reference |

|---|---|---|---|---|

| p-Nitrophenyl Acetate | 7.0 | 25 | 1.5 x 10⁻⁹ s⁻¹ | viu.ca |

| p-Nitrophenyl Acetate | 10.0 | 25 | 1.5 x 10⁻⁶ s⁻¹ | viu.ca |

| Carbaryl | 9.0 | 27 | 5.6 x 10⁻⁶ s⁻¹ (Half-life: 0.15 days) | researchgate.netresearchgate.net |

| 4-Bromo-3,5-dimethylphenyl N-methylcarbamate | 11.8-13.6 | Not Specified | Rate increases with pH | researchgate.net |

| Methyl Benzoate (B1203000) | Not Specified | 25 | Half-life in rat plasma: 36 min | nih.gov |

| Ethyl Benzoate | Not Specified | 25 | Half-life in rat plasma: 17 min | nih.gov |

This table is populated with data from structurally similar compounds to illustrate general trends, as specific data for Butyl 4-(methylcarbamoyloxy)benzoate is not available in the searched literature.

Catalysis in Hydrolysis (e.g., Acid-Base Catalysis)

As mentioned, both the ester and carbamate groups are susceptible to acid and base catalysis. For the benzoate ester moiety, acid catalysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.org Base-catalyzed hydrolysis, or saponification, involves the direct attack of a hydroxide ion on the carbonyl carbon, which is generally a faster and irreversible process compared to the reversible acid-catalyzed hydrolysis. nih.govnih.gov

The hydrolysis of the N-methylcarbamate linkage is also subject to catalysis. In alkaline conditions, the reaction is base-catalyzed and proceeds via the E1cB mechanism. researchgate.netresearchgate.net General base catalysis, where a base other than the hydroxide ion facilitates the proton abstraction from the carbamate nitrogen, can also contribute to the hydrolysis rate. researchgate.net The efficiency of this catalysis depends on the strength of the base. researchgate.net Studies on similar carbamates have shown that the rate of hydrolysis is significantly accelerated in the presence of buffers, indicating general base catalysis. google.com

Photochemical Degradation Pathways

The aromatic nature of Butyl 4-(methylcarbamoyloxy)benzoate suggests that it can absorb ultraviolet (UV) radiation, leading to photochemical degradation. This degradation can occur through direct absorption of light or via indirect processes involving photosensitizers.

Direct Photolysis Mechanisms (e.g., Photo-Fries Rearrangement for Carbamates)

Upon absorption of UV light, organic molecules are promoted to an excited state, from which they can undergo various chemical reactions. For aromatic esters and carbamates, one of the most significant direct photolysis reactions is the Photo-Fries rearrangement. scribd.com This reaction involves the homolytic cleavage of the ester or carbamate bond, generating a radical pair (an acyl or carbamoyl (B1232498) radical and a phenoxy radical) that remains trapped in a solvent cage. scribd.com These radicals can then recombine at the ortho or para positions of the aromatic ring to form hydroxyaryl ketones or hydroxyanilides, respectively. scribd.com Theoretical studies on O-aryl N-methylcarbamates suggest that the photo-Fries rearrangement proceeds via cyclohexadienone intermediates. researchgate.net The direct photolysis of aromatic carbamates can be initiated from the singlet excited state, with the triplet state also contributing in some cases. nih.gov

Photosensitized Degradation Processes

In natural waters and environments containing dissolved organic matter or other photosensitizing species, indirect photochemical degradation can be a significant pathway. nih.govresearchgate.net Photosensitizers absorb light and transfer the energy to other molecules or generate reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). nih.govresearchgate.net These ROS are highly reactive and can degrade a wide range of organic pollutants. nih.govresearchgate.net For instance, the photosensitized degradation of aromatic esters has been shown to be promoted by humic substances, which act as natural photosensitizers. researchgate.netresearchgate.net The degradation can proceed through electron transfer reactions with the excited triplet state of the photosensitizer or by attack from the generated ROS. nih.govresearchgate.net

Influence of Wavelength and Light Intensity on Photodegradation

The rate and efficiency of photochemical degradation are highly dependent on the wavelength and intensity of the incident light. The degradation process is initiated by the absorption of photons, and therefore, the overlap between the absorption spectrum of the compound and the emission spectrum of the light source is crucial. csbsju.eduresearchgate.net Generally, higher energy (shorter wavelength) UV radiation is more effective at inducing photolysis. researchgate.net The photodegradation rate of organic pollutants often increases with increasing light intensity, as a higher photon flux leads to the generation of more excited molecules and, consequently, a higher reaction rate. nih.govmdpi.comresearchgate.net However, at very high light intensities, the rate may plateau or even decrease due to factors such as the recombination of reactive species or limitations in mass transfer. mdpi.com

The following table provides data on the effect of light intensity on the degradation of a representative organic pollutant, illustrating the general principle.

Interactive Table: Effect of Light Intensity on the Photodegradation of an Organic Pollutant

| Pollutant | Light Intensity | Degradation Rate/Efficiency | Reference |

|---|---|---|---|

| Methylene (B1212753) Blue | 25 W m⁻² | k = 0.0153 min⁻¹ | nih.gov |

| Methylene Blue | Not Specified, but increasing | Rate increased with intensity | researchgate.net |

| 4-Nitrophenol | Solar light, increasing intensity | Increased degradation rate | researchgate.net |

| Trichloroethylene (TCE) | Xe lamp, up to 400 W | Removal efficiency increases with intensity | mdpi.com |

This table presents data for various organic pollutants to demonstrate the general effect of light intensity, as specific data for Butyl 4-(methylcarbamoyloxy)benzoate is not available in the searched literature.

Thermal Decomposition Processes and Products

The thermal degradation of carbamate compounds, including esters like Butyl 4-(methylcarbamoyloxy)benzoate, can proceed through various pathways. Generally, the thermal decomposition of carbamates can lead to the formation of isocyanates and alcohols, or amines and carbon dioxide, depending on the structure of the carbamate and the conditions of decomposition. For N-substituted carbamates, thermal breakdown often involves the cleavage of the carbamate bond.

In the case of copolymers containing n-butyl acrylate, thermal degradation has been shown to yield products such as carbon dioxide and but-1-ene as primary gases, with n-butanol also being a significant liquid product. gla.ac.uk This suggests that for Butyl 4-(methylcarbamoyloxy)benzoate, thermal stress could lead to the cleavage of the butyl ester group, potentially forming butanol, and the degradation of the carbamate moiety.

The stability of similar compounds, such as poly(n-butyl methacrylate), is influenced by the formation of anhydride (B1165640) structures in the residue during prolonged heating, which can inhibit further depolymerization. researchgate.net While not directly analogous, this highlights that the degradation process of Butyl 4-(methylcarbamoyloxy)benzoate could be complex, involving multiple reaction pathways and the formation of more stable residual structures.

Table 1: Potential Thermal Decomposition Products of Butyl 4-(methylcarbamoyloxy)benzoate

| Potential Product | Chemical Formula | Formation Pathway |

| 4-Hydroxybenzoic acid | C₇H₆O₃ | Hydrolysis of the ester linkage. |

| Butanol | C₄H₁₀O | Cleavage of the butyl ester group. gla.ac.uk |

| Methyl Isocyanate | C₂H₃NO | Cleavage of the carbamate bond. |

| Carbon Dioxide | CO₂ | Decomposition of the carbamic acid intermediate. who.int |

| Methylamine | CH₅N | Decomposition of the carbamic acid intermediate. who.int |

Enzymatic Biotransformation and Degradation Mechanisms of Carbamate Analogs

The primary and initial step in the metabolic degradation of carbamate pesticides is hydrolysis, a reaction catalyzed by carboxylesterases (EC 3.1.1). nih.govplos.org These enzymes are part of the broader group of ester hydrolases that break down various esters. nih.govplos.org The hydrolysis of the carbamate linkage is a key detoxification route, often resulting in metabolites that are less toxic than the parent compound. who.intnih.gov

Microbial degradation is a significant factor in the environmental fate of carbamates. researchgate.net Various bacterial and fungal species have been identified that can degrade a wide range of carbamates in soil and water. bohrium.comnih.govresearchgate.net These microorganisms utilize carbamates as a source of carbon and nitrogen. nih.gov The enzymes responsible for the initial hydrolysis in microbes, such as methyl carbamate-degrading hydrolase (MCD), have been identified and characterized. researchgate.net

The biotransformation of carbamates is not limited to hydrolysis. Oxidation, mediated by enzymes like cytochrome P450 monooxygenases, is another important metabolic pathway. researchgate.netacs.org This can involve hydroxylation of the aromatic ring or oxidation of alkyl groups. who.intacs.org For instance, the oxidative metabolism of the carbamate insecticide carbofuran (B1668357) leads to the formation of 3-hydroxycarbofuran. acs.org

The rate and pathway of enzymatic degradation can be influenced by the specific structure of the carbamate. For example, the lipophilicity of naphthyl carbamates has been shown to correlate with the rate of their hydrolysis by liver esterases. nih.gov

Table 2: Key Enzymes and Microbial Genera in Carbamate Degradation

| Enzyme/Microbial Genus | Role in Degradation | References |

| Carboxylesterases | Catalyze the hydrolysis of the carbamate ester bond. | nih.govplos.org |

| Methyl Carbamate-Degrading Hydrolase (MCD) | A specific bacterial enzyme that hydrolyzes methyl carbamates. | researchgate.net |

| Cytochrome P450 Monooxygenases | Mediate oxidative metabolism of carbamates. | researchgate.netacs.org |

| Pseudomonas sp. | Bacterial genus capable of degrading carbamates. | researchgate.netresearchgate.net |

| Arthrobacter sp. | Bacterial genus known to hydrolyze carbamates. | nih.gov |

| Trichoderma sp. | Fungal genus reported to degrade or transform carbamate pesticides. | nih.govresearchgate.net |

Oxidation and Reduction Chemistry

The oxidation and reduction (redox) chemistry of carbamates plays a crucial role in their metabolic fate and environmental degradation. The electrochemical oxidation of carbamates has been studied, and it typically involves an initial electron transfer to form a radical cation. rsc.org This is often followed by further oxidation and reaction with nucleophiles present in the medium. rsc.org For instance, the anodic oxidation of a carbamate in methanol (B129727) can lead to α-methoxylation. rsc.org

Quantum chemical studies have been employed to predict the redox potentials of carbamates. rsc.orgnih.gov These theoretical calculations, often using Density Functional Theory (DFT), help in understanding the feasibility and mechanism of redox reactions. rsc.orgnih.gov The highest occupied molecular orbital (HOMO) energy of a carbamate molecule is a key parameter that correlates with its oxidation potential. nih.gov

In biological systems, oxidation is a major pathway for carbamate metabolism, often catalyzed by cytochrome P450 enzymes. researchgate.netacs.org This can lead to the formation of hydroxylated or dealkylated metabolites. researchgate.net For example, the metabolism of some carbamates involves the oxidation of sulfur atoms to yield sulfoxides and sulfones. nih.gov While hydrolysis is generally a detoxification step, some oxidative metabolites can be as toxic or even more toxic than the parent compound. who.intnih.gov

Carbamates are generally incompatible with strong oxidizing acids, peroxides, and hydroperoxides. noaa.gov They are also incompatible with strong reducing agents. noaa.gov

Table 3: Redox Reactions of Carbamates

| Reaction Type | Description | Key Intermediates/Products |

| Anodic Oxidation | Electrochemical oxidation at an anode. | Radical cation, N-acyliminium cation. rsc.org |

| Biological Oxidation | Enzyme-catalyzed oxidation, primarily by cytochrome P450. | Hydroxylated metabolites, sulfoxides, sulfones. nih.govresearchgate.netacs.org |

| Reaction with OH radicals | H-abstraction from the methyl group is a major reaction pathway in the atmosphere. | - researchgate.net |

Environmental Fate Modeling Based on Degradation Pathways

The environmental fate of Butyl 4-(methylcarbamoyloxy)benzoate is governed by a combination of transport and degradation processes. nih.govresearchgate.net Environmental fate models are quantitative tools used to predict the distribution and persistence of chemicals in the environment by integrating information on emissions, partitioning behavior, and degradation rates. up.ptresearchgate.netrsc.org

For carbamates, key degradation pathways that are incorporated into these models include hydrolysis and microbial biodegradation in soil and water, as well as photodegradation in the atmosphere and water. who.intresearchgate.net The rate of these processes is influenced by environmental factors such as temperature, pH, and microbial activity. who.int

The major degradation routes for carbamates are hydrolysis and oxidation. bohrium.com Hydrolysis, often microbially mediated, breaks the ester linkage, which is a critical first step in detoxification. who.intbohrium.com The resulting products are generally further metabolized by microorganisms. who.int

The physical and chemical properties of the specific carbamate, such as water solubility and soil adsorption coefficient (Koc), are crucial inputs for environmental fate models as they determine the compound's mobility and bioavailability for degradation. nih.gov For example, highly water-soluble carbamates are more prone to leaching into groundwater. nih.gov

Modeling the environmental fate of a compound like Butyl 4-(methylcarbamoyloxy)benzoate would involve:

Defining the environmental system: This includes compartments such as soil, water, air, and sediment. up.pt

Quantifying input sources: Estimating the amount of the chemical released into the environment. up.pt

Determining degradation rates: Using experimental data or predictive models for hydrolysis, biodegradation, and photolysis.

Modeling transport: Accounting for processes like leaching, runoff, and volatilization. nih.gov

By integrating these components, environmental fate models can predict the concentration of Butyl 4-(methylcarbamoyloxy)benzoate and its degradation products in different environmental compartments over time, providing valuable information for risk assessment. researchgate.net

Advanced Topics and Future Research Directions in Butyl 4 Methylcarbamoyloxy Benzoate Research

Development of Novel Analogs and Derivatives for Comprehensive Structure-Reactivity Studies

The synthesis of novel analogs and derivatives of Butyl 4-(methylcarbamoyloxy)benzoate is a cornerstone of future research, aimed at building comprehensive structure-reactivity relationships (SRRs). By systematically modifying the butyl ester group, the methylcarbamate moiety, and the phenyl ring, researchers can probe the electronic and steric effects that govern the compound's reactivity and biological activity. For instance, varying the length and branching of the alkyl ester chain or introducing different substituents on the aromatic ring can modulate properties such as lipid solubility and interaction with biological targets. nih.govacs.org

These studies are crucial for understanding the mechanisms of action, such as the inhibition of acetylcholinesterase, a common target for carbamate (B1207046) insecticides. nih.gov The goal is to create a library of related compounds, which can then be tested to establish quantitative structure-activity relationships (QSAR). This data-driven approach allows for the prediction of the biological activity and physicochemical properties of new, unsynthesized molecules, thereby guiding the design of more effective and specific compounds.

| Modification Site | Potential Modifications | Expected Impact on Properties |

| Butyl Ester Chain | Variation in length (e.g., ethyl, hexyl), introduction of branching or unsaturation. | Altered lipophilicity, solubility, and metabolic stability. |

| Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups (e.g., -Cl, -NO2, -OCH3). | Modified electronic properties, influencing binding affinity and reactivity. |

| Methylcarbamate Group | Substitution of the methyl group with larger alkyl or aryl groups. | Steric hindrance affecting enzyme-inhibitor interactions. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and synthesis of Butyl 4-(methylcarbamoyloxy)benzoate derivatives. researchgate.netnih.gov Generative AI models can design novel molecular structures with desired properties by learning from vast datasets of existing chemical compounds and their activities. researchgate.net These models can propose new analogs that are predicted to have enhanced biological efficacy or improved environmental profiles.

In the realm of synthesis, ML algorithms can predict the outcomes of chemical reactions, including yields and potential side products, by analyzing reaction databases. researchgate.netnih.govrjptonline.org This predictive capability can significantly accelerate the optimization of synthetic routes to Butyl 4-(methylcarbamoyloxy)benzoate and its derivatives, reducing the need for extensive trial-and-error experimentation. chemai.io For instance, an AI model could suggest the optimal catalysts, solvents, and reaction conditions for the carbamoylation of butyl paraben to maximize the yield of the target compound. The integration of AI into the design-make-test-analyze cycle promises a more efficient and targeted approach to chemical research. nih.gov

Exploration of Supramolecular Interactions and Self-Assembly of Related Structures

Recent studies have shown that carbamate-containing molecules can participate in supramolecular interactions, such as hydrogen bonding, leading to the formation of self-assembled structures. nih.gov The investigation of these phenomena in structures related to Butyl 4-(methylcarbamoyloxy)benzoate could unveil novel applications in materials science and nanotechnology. The carbamate and benzoate (B1203000) moieties provide sites for hydrogen bonding and π-π stacking, which could drive the formation of well-defined aggregates like micelles, gels, or liquid crystals.

Understanding and controlling these self-assembly processes could lead to the development of "smart" materials that respond to external stimuli, or advanced drug delivery systems. For example, the self-assembly of amphiphilic derivatives of Butyl 4-(methylcarbamoyloxy)benzoate in aqueous solutions could form nanocarriers for the targeted delivery of other active compounds. The study of these supramolecular architectures provides a deeper understanding of the non-covalent forces that govern molecular organization. nih.gov

Advancements in Microfluidic and High-Throughput Synthesis Methodologies

The synthesis of Butyl 4-(methylcarbamoyloxy)benzoate and its analogs can be significantly enhanced by the adoption of modern synthesis technologies like microfluidics and high-throughput synthesis. nih.govnih.gov Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automation and scalability. nih.govyoutube.com

| Synthesis Method | Key Advantages | Application to Butyl 4-(methylcarbamoyloxy)benzoate |

| Microfluidics/Flow Chemistry | Enhanced reaction control, improved safety, scalability, automation. | Efficient and safe synthesis, particularly for reactions involving hazardous reagents like isocyanates. |

| High-Throughput Synthesis | Rapid generation of compound libraries, parallel processing. | Accelerated exploration of structure-activity relationships by creating a diverse set of analogs. |

Elucidation of Degradation Mechanisms under Environmental Stressors at Molecular Level

Understanding the environmental fate of Butyl 4-(methylcarbamoyloxy)benzoate is crucial, particularly if it has applications that could lead to its release into the environment. Research in this area focuses on elucidating the degradation mechanisms of the compound under various environmental stressors, such as sunlight (photodegradation), water (hydrolysis), and microbial action. frontiersin.orgnih.gov

Studies on related aromatic carbamates have shown that photodegradation can be a significant pathway, involving the cleavage of the C-O bond in the ester group. nih.gov The rate and products of this degradation can be influenced by the solvent environment. nih.gov Microbial degradation is another key process, where soil and water microorganisms metabolize the carbamate, often starting with the hydrolysis of the carbamate ester linkage. frontiersin.orgwho.intresearchgate.net A detailed molecular-level understanding of these degradation pathways is essential for assessing the environmental persistence and potential impact of Butyl 4-(methylcarbamoyloxy)benzoate. This knowledge can also inform the design of more environmentally benign analogs that degrade more readily into harmless products. who.intiastate.edu

Challenges and Opportunities in Comprehensive Characterization and Analytical Method Development

The comprehensive characterization of Butyl 4-(methylcarbamoyloxy)benzoate and its novel derivatives presents both challenges and opportunities. The development of robust and sensitive analytical methods is essential for quality control, metabolic studies, and environmental monitoring. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of benzoate and carbamate compounds. njlabs.comnih.gov

Q & A

Q. What are the recommended synthetic routes for Butyl 4-(methylcarbamoyloxy)benzoate, and how can intermediates be characterized?

Methodological Answer: A plausible synthesis involves esterification and carbamate formation. For example:

Esterification : React 4-hydroxybenzoic acid with butanol under acid catalysis (e.g., H₂SO₄) to form butyl 4-hydroxybenzoate .

Carbamate Formation : Treat the intermediate with methyl isocyanate (CH₃NCO) in anhydrous dichloromethane, using a base like triethylamine to deprotonate the hydroxyl group and facilitate nucleophilic attack .

Characterization : Use FT-IR to confirm ester (C=O at ~1700 cm⁻¹) and carbamate (N-H stretch at ~3300 cm⁻¹) groups. ¹H NMR can verify the methylcarbamoyloxy group (singlet for N-CH₃ at δ ~3.0 ppm) and butyl chain protons (δ ~0.9–1.7 ppm) .

Q. How can researchers ensure compound stability during storage and handling?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Store at –20°C for long-term stability .

- Handling : Use gloveboxes for moisture-sensitive steps. Monitor degradation via HPLC (e.g., reverse-phase C18 column, UV detection at 254 nm) to detect hydrolysis products like 4-hydroxybenzoic acid .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

- Dose-Response Analysis : Perform MTT assays on mammalian cells (e.g., HEK-293) to differentiate cytotoxic vs. therapeutic concentrations. Compare with antimicrobial MIC (Minimum Inhibitory Concentration) values using E. coli or S. aureus cultures .

- Mechanistic Studies : Use ROS (Reactive Oxygen Species) detection assays (e.g., DCFH-DA probe) to determine if antimicrobial activity correlates with oxidative stress, while cytotoxicity may involve mitochondrial dysfunction .

Q. How can computational modeling predict the reactivity of Butyl 4-(methylcarbamoyloxy)benzoate in esterase-mediated hydrolysis?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions between the compound and human carboxylesterase (CES1). Focus on the carbamate group’s binding affinity to the enzyme’s catalytic triad (Ser-His-Glu) .

- MD Simulations : Run GROMACS trajectories to assess stability of the enzyme-substrate complex. Calculate free-energy barriers for hydrolysis using umbrella sampling .

Q. What advanced analytical techniques are suitable for studying degradation pathways under environmental conditions?

Methodological Answer:

- LC-HRMS : Track degradation products in simulated sunlight (Xe lamp) or aqueous buffers (pH 4–9). Use Q-TOF mass spectrometry to identify fragments (e.g., m/z 121 for benzoic acid) .

- Isotope Labeling : Synthesize a ¹³C-labeled analog to trace carbamate cleavage pathways via NMR or isotope-ratio MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.